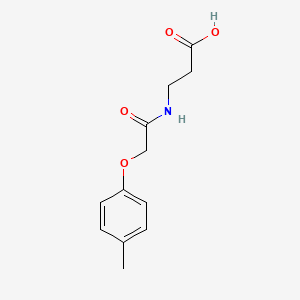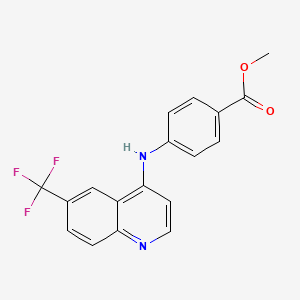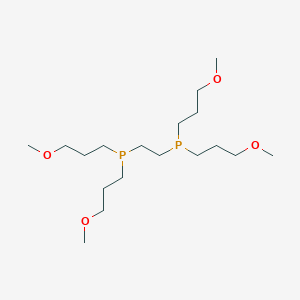
2,13-Dioxa-6,9-diphosphatetradecane, 6,9-bis(3-methoxypropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,13-Dioxa-6,9-diphosphatetradecane, 6,9-bis(3-methoxypropyl)- is a complex organophosphorus compound It is characterized by the presence of two phosphorus atoms and two oxygen atoms within a tetradecane backbone, with methoxypropyl groups attached to the phosphorus atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,13-Dioxa-6,9-diphosphatetradecane, 6,9-bis(3-methoxypropyl)- typically involves the reaction of a suitable phosphorus precursor with a methoxypropyl-containing reagent. One common method involves the use of phosphorus trichloride and 3-methoxypropyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,13-Dioxa-6,9-diphosphatetradecane, 6,9-bis(3-methoxypropyl)- can undergo various chemical reactions, including:
Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The methoxypropyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,13-Dioxa-6,9-diphosphatetradecane, 6,9-bis(3-methoxypropyl)- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2,13-Dioxa-6,9-diphosphatetradecane, 6,9-bis(3-methoxypropyl)- involves its ability to interact with various molecular targets. The phosphorus atoms can coordinate with metal ions, forming stable complexes that can influence biological and chemical processes. The methoxypropyl groups can enhance the solubility and stability of the compound, facilitating its interaction with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,13-Dioxa-6,9-diphosphatetradecane: Lacks the methoxypropyl groups, resulting in different chemical properties.
6,9-Diphosphatetradecane: Lacks both the oxygen atoms and methoxypropyl groups, leading to a simpler structure.
2,13-Dioxa-6,9-diphosphatetradecane, 6,9-bis(ethyl)-: Contains ethyl groups instead of methoxypropyl groups, affecting its reactivity and applications.
Uniqueness
2,13-Dioxa-6,9-diphosphatetradecane, 6,9-bis(3-methoxypropyl)- is unique due to the presence of methoxypropyl groups, which enhance its solubility and stability. This makes it particularly useful in applications where these properties are desirable, such as in drug delivery systems and advanced material synthesis.
Propriétés
Numéro CAS |
127502-08-3 |
|---|---|
Formule moléculaire |
C18H40O4P2 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
2-[bis(3-methoxypropyl)phosphanyl]ethyl-bis(3-methoxypropyl)phosphane |
InChI |
InChI=1S/C18H40O4P2/c1-19-9-5-13-23(14-6-10-20-2)17-18-24(15-7-11-21-3)16-8-12-22-4/h5-18H2,1-4H3 |
Clé InChI |
OVXSGIDDSIPWOC-UHFFFAOYSA-N |
SMILES canonique |
COCCCP(CCCOC)CCP(CCCOC)CCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Chloro-2-methylphenoxy)acetamido]butanoic acid](/img/structure/B12123246.png)
![4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12123248.png)
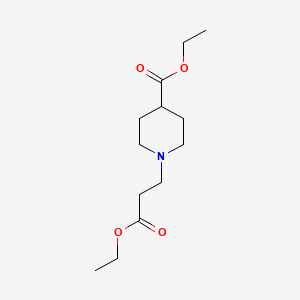

![Propanedinitrile, [1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]-](/img/structure/B12123260.png)

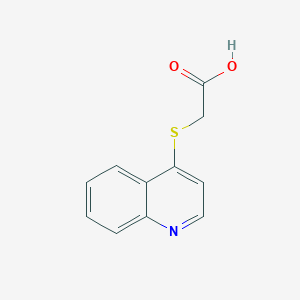
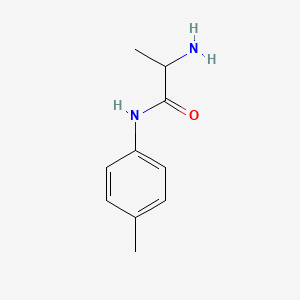
![2-amino-N-cyclopropyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123283.png)
![2-amino-N-(4-ethoxyphenyl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123286.png)
![4-Bromo-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12123296.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-(cyclopropylamino)acetamide](/img/structure/B12123301.png)
